molecular formula C8H7BrN2O B2586957 3-Bromo-4-methoxypyrazolo[1,5-a]pyridine CAS No. 2137785-31-8

3-Bromo-4-methoxypyrazolo[1,5-a]pyridine

Cat. No.: B2586957
CAS No.: 2137785-31-8
M. Wt: 227.061
InChI Key: LUUGZYJBMFRZQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxypyrazolo[1,5-a]pyridine typically involves the bromination of 4-methoxypyrazolo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-4-methoxypyrazolo[1,5-a]pyridine .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

3-Bromo-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. Its unique structure, characterized by a bromine atom and a methoxy group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H8_{8}BrN3_{3}O. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups influences its chemical reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Research indicates that this compound exhibits significant biological activity primarily through its role as an enzyme inhibitor. It has been studied for its potential to inhibit protease-activated receptor 4 (PAR4), which is involved in platelet aggregation and cardiovascular diseases. By modulating PAR4 activity, this compound shows promise for therapeutic applications in treating thrombotic disorders .

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific kinases by binding to their active sites, blocking their activity.
  • Receptor Modulation: It interacts with receptors involved in various signaling pathways, potentially influencing disease processes.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
  • Anti-inflammatory Effects: The modulation of inflammatory pathways suggests a role in reducing inflammation-related diseases.
  • Antimicrobial Properties: Some derivatives exhibit antimicrobial activity against various pathogens.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Inhibition of PAR4:
    • A study demonstrated that derivatives of pyrazolo[1,5-a]pyridine could effectively inhibit PAR4, leading to decreased platelet aggregation in vitro. This suggests potential applications in managing cardiovascular diseases.
  • Anticancer Studies:
    • Research has shown that compounds structurally related to this compound exhibit selective cytotoxicity against cancer cell lines. For example, one study reported a significant reduction in cell viability in breast cancer cells treated with pyrazolo derivatives .
  • Enzyme Inhibition:
    • Another investigation focused on the enzyme inhibition properties of the compound, revealing its potential as a lead compound for developing new inhibitors targeting specific kinases involved in cancer progression.

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
This compoundPyrazolo[1,5-a]pyridineInhibits PAR4; anticancer properties
3-Bromo-6-methoxypyrazolo[1,5-a]pyridinePyrazolo[1,5-a]pyridineSimilar inhibition profiles; varied substituents
6-Bromo-4-methoxypyrazolo[1,5-a]pyridinePyrazolo[1,5-a]pyridineExhibits different reactivity; potential for diverse applications

Properties

IUPAC Name

3-bromo-4-methoxypyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-2-4-11-8(7)6(9)5-10-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUGZYJBMFRZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN2C1=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137785-31-8
Record name 3-bromo-4-methoxypyrazolo[1,5-a]pyridine
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